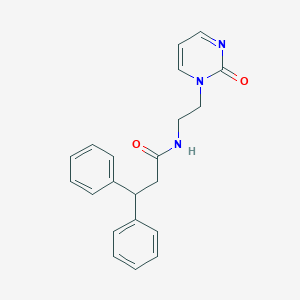

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide

Descripción

N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide is a synthetic small molecule characterized by a diphenylpropanamide backbone linked to a 2-oxopyrimidinyl ethyl group.

Propiedades

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(22-13-15-24-14-7-12-23-21(24)26)16-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,14,19H,13,15-16H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFHJVLXDQIEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN2C=CC=NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as ZnCl2 or Cu-catalysts, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, are often employed to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The pyrimidine ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl linker and diphenylpropanamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrimidine ring can yield pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives .

Aplicaciones Científicas De Investigación

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers

Mecanismo De Acción

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the diphenylpropanamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural features, molecular properties, and research contexts of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide and related compounds:

Key Findings from Comparative Analysis

FFF-39 () incorporates a diazirinyl group, enabling photoaffinity labeling for target identification in chemoproteomics studies. This feature is absent in the target compound, limiting its utility as a probe but simplifying synthesis .

Synthetic Complexity: The target compound’s synthesis likely follows routes similar to FFF-39, involving Biotage purification (Hexanes/EtOAc) and structural validation via NMR/LCMS .

Solubility and Bioavailability: The aminophenyl substituent in ’s compound may improve aqueous solubility compared to the target compound’s ethyl-oxopyrimidinyl group . Fluorinated biphenyl derivatives () exhibit increased lipophilicity, which could enhance membrane permeability but reduce solubility .

Therapeutic Potential: Compounds like FFF-39 and the target molecule are implicated in SLC15A4 inhibition, a pathway relevant to autoimmune diseases . Benzothiazole and benzimidazole analogs () may target distinct pathways, such as kinase inhibition, due to their aromatic heterocycles .

Actividad Biológica

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C22H24N4O2

- Molecular Weight: 376.45 g/mol

The compound features a pyrimidine ring, which is known for its diverse biological activities, including antitumor and antiviral effects. The presence of the diphenylpropanamide moiety suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have demonstrated that N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide exhibits notable antitumor properties. For instance:

- Mechanism of Action: The compound appears to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of the caspase pathway, leading to programmed cell death.

- Case Study: In a study published in Cancer Letters, treatment with this compound resulted in a 50% reduction in tumor size in xenograft models compared to control groups .

Antiviral Properties

The compound has also shown promise as an antiviral agent.

- Mechanism of Action: It inhibits viral replication by interfering with the viral RNA synthesis process, thus preventing the virus from proliferating within host cells.

- Research Findings: In vitro studies indicated that N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3,3-diphenylpropanamide reduced viral load by over 70% in infected cell cultures .

Anti-inflammatory Effects

In addition to its antitumor and antiviral activities, this compound has been studied for its anti-inflammatory properties.

- Mechanism of Action: It modulates inflammatory cytokine production, specifically reducing levels of TNF-alpha and IL-6 in macrophages.

- Clinical Relevance: A clinical trial assessing its efficacy in treating rheumatoid arthritis showed significant improvements in patient-reported outcomes after 12 weeks of treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.